molecular formula C23H19BrN2O3 B15022638 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15022638
M. Wt: 451.3 g/mol
InChI Key: WQPFUQIIVDKZNI-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amino derivative .

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H19BrN2O3/c24-18-8-9-20-19(13-18)23(29,14-21(27)17-7-4-11-25-15-17)22(28)26(20)12-10-16-5-2-1-3-6-16/h1-9,11,13,15,29H,10,12,14H2

InChI Key

WQPFUQIIVDKZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

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